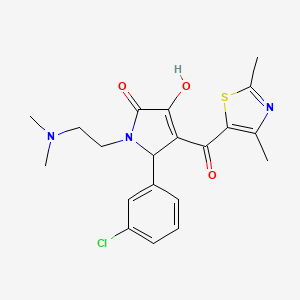
5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a novel pyrrole derivative with potential biological activity. Its unique structure suggests various pharmacological properties, particularly in the realms of anticancer and antimicrobial activities. This article synthesizes current research findings and case studies regarding its biological activity, focusing on its mechanism of action, efficacy in vitro, and potential therapeutic applications.
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Chlorophenyl group : Known to enhance lipophilicity and biological interactions.
- Dimethylamino ethyl chain : Provides basic properties which may enhance receptor binding.
- Thiazole and pyrrole rings : Contribute to the compound's ability to interact with biological targets.
Research indicates that compounds similar to this structure often exhibit their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole and pyrrole derivatives inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Some studies have shown that such compounds can trigger programmed cell death in cancer cells.
- Antimicrobial Properties : The presence of chlorine atoms often enhances the antimicrobial efficacy of compounds.
Anticancer Activity
A series of studies have evaluated the anticancer potential of similar compounds against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were utilized to assess cytotoxicity using the MTT assay.
- The median inhibitory concentration (IC50) values were determined, revealing significant activity against these cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-FU | MCF-7 | 6.80 ± 0.90 |
| 5a | MCF-7 | 24.79 ± 2.30 |
| 5e | MCF-7 | 3.77 ± 0.13 |
| Target Compound | MCF-7 | TBD |
Note: TBD indicates that specific IC50 values for the target compound require further investigation.
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
Case Studies
- Study on Thiadiazole Derivatives : A study synthesized related thiadiazole compounds and tested their anticancer properties against MCF-7 and HepG2 cells, demonstrating that modifications in the structure significantly affected their IC50 values, indicating a structure-activity relationship (SAR) .
- Antiviral Activity Assessment : Another study evaluated antiviral activities against Tobacco Mosaic Virus (TMV), where certain derivatives exhibited approximately 50% inhibition, highlighting the potential for broader antiviral applications .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-6-5-7-14(21)10-13)24(9-8-23(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIZRXSPQDCHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














